1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone
CAS No.: 1311280-01-9
Cat. No.: VC2680047
Molecular Formula: C16H15F3N2O
Molecular Weight: 308.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311280-01-9 |
|---|---|
| Molecular Formula | C16H15F3N2O |
| Molecular Weight | 308.3 g/mol |
| IUPAC Name | 1-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone |
| Standard InChI | InChI=1S/C16H15F3N2O/c1-10(22)11-4-6-12(7-5-11)14-8-13(16(17,18)19)9-15(20-14)21(2)3/h4-9H,1-3H3 |
| Standard InChI Key | SPUGYYXXQRGIKI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Introduction
Chemical Identity and Fundamental Properties
1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone is a synthetic organic compound belonging to the ketone class. The compound is characterized by several identifying parameters that define its molecular identity and properties.
Identification Parameters
The compound possesses specific identifiers that allow for its precise recognition in chemical databases and literature, as detailed in Table 1.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1311280-01-9 |
| IUPAC Name | 1-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]ethanone |
| Molecular Formula | C16H15F3N2O |
| Molecular Weight | 308.3 g/mol |
| Standard InChI | InChI=1S/C16H15F3N2O/c1-10(22)11-4-6-12(7-5-11)14-8-13(16(17,18)19)9-15(20-14)21(2)3/h4-9H,1-3H3 |
| Standard InChIKey | SPUGYYXXQRGIKI-UHFFFAOYSA-N |
| SMILES Code | CC(=O)C1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| MDL Number | MFCD19981356 |
These identification parameters provide essential reference points for researchers and chemists working with this compound, enabling accurate documentation and consistent reference across scientific literature .
Basic Physical and Chemical Properties
The compound exhibits specific physical and chemical characteristics that define its behavior in various environments and reactions. Its physical state at room temperature, along with other fundamental properties, are important considerations for research and applications.
The compound is solid at room temperature and features functional groups that contribute to its chemical reactivity, including the ketone group, pyridine nitrogen, dimethylamino group, and trifluoromethyl moiety. These functional elements make the compound potentially useful in diverse chemical reactions and applications .
Molecular Structure and Composition
Structural Features
The molecular structure of 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone consists of several key structural components that define its chemical properties and potential applications.
The compound features a pyridine ring with two important substituents: a dimethylamino group at the 6-position and a trifluoromethyl group at the 4-position. This pyridine ring is connected at its 2-position to a phenyl ring, which in turn bears an ethanone (acetyl) group at the 4-position. This complex arrangement of functional groups creates a molecule with interesting electronic and steric properties .
The presence of the trifluoromethyl group introduces significant electron-withdrawing character, while the dimethylamino group provides electron-donating properties. This combination creates an electronic push-pull system across the molecule, potentially influencing its reactivity and binding capabilities in various chemical and biological systems.
Structural Representation
The structure can be visualized as having three main components:
-
A pyridine ring with dimethylamino and trifluoromethyl substituents
-
A connecting phenyl ring
-
An acetyl (ethanone) terminal group
This arrangement results in a relatively planar molecule with extended conjugation across the aromatic rings, potentially contributing to its stability and spectroscopic properties .
Synthesis and Preparation Methods
Purification and Characterization
After synthesis, the compound typically requires purification through techniques such as column chromatography, recrystallization, or preparative HPLC. Characterization is commonly performed using a combination of analytical methods including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product .
Physical Properties
Spectroscopic Properties
The spectroscopic properties of 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone would be expected to show characteristic features in various spectroscopic techniques:
-
NMR Spectroscopy: The 1H NMR spectrum would display signals for the aromatic protons of both the pyridine and phenyl rings, methyl protons of the dimethylamino group, and methyl protons of the ethanone group. The 19F NMR would show signals from the trifluoromethyl group.
-
IR Spectroscopy: Expected to show characteristic absorptions for the carbonyl group (approximately 1680-1700 cm-1), aromatic C=C stretching, and C-F stretching from the trifluoromethyl group.
-
UV-Visible Spectroscopy: The extended conjugation through the aromatic rings would likely result in absorption in the UV-visible region, potentially making this compound useful in spectroscopic applications .
Related Compounds
Structural Analogues
A closely related compound identified in the search results is 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone (CAS: 1311279-36-3). This compound differs from the target compound only in the position of attachment to the phenyl ring (3-position versus 4-position).
Table 5: Comparison with Key Structural Analogue
| Property | 1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone | 1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone |
|---|---|---|
| CAS Number | 1311280-01-9 | 1311279-36-3 |
| Molecular Formula | C16H15F3N2O | C16H15F3N2O |
| Molecular Weight | 308.3 g/mol | 308.3 g/mol |
| Structural Difference | 4-position attachment on phenyl ring | 3-position attachment on phenyl ring |
This positional isomer likely exhibits similar chemical properties but may differ in its three-dimensional structure and consequent interaction with biological targets or material properties .
Functional Derivatives
Other compounds with similar functional groups that might share properties or synthetic pathways with the target compound include:
-
Pyridine derivatives with trifluoromethyl and amino substituents
-
Acetophenone derivatives with heterocyclic substituents
-
Biaryl compounds connecting pyridine and phenyl rings
These related structures may offer insights into the potential reactivity, properties, and applications of the target compound through comparative analysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume